molecular formula C22H17FN4O4S B11110100 N-(2-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(2-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11110100
M. Wt: 452.5 g/mol
InChI Key: NRILPLBQIOIBOW-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, indole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may include:

    Formation of the Indole Derivative: Starting with an indole precursor, the compound is modified to introduce the oxo and hydrazinecarbonyl groups.

    Fluorophenyl Addition: The 2-fluorophenyl group is introduced through a substitution reaction.

    Sulfonamide Formation: The final step involves the formation of the benzenesulfonamide group, often through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl and sulfonamide groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathway Modulation: The compound can influence various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-N-(methyl)benzenesulfonamide: Lacks the indole and hydrazinecarbonyl groups.

    N-(2-Fluorophenyl)-N-(indol-3-ylidene)benzenesulfonamide: Lacks the oxo and hydrazinecarbonyl groups.

Uniqueness

N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of fluorophenyl, indole, and benzenesulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17FN4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C22H17FN4O4S/c23-17-11-5-7-13-19(17)27(32(30,31)15-8-2-1-3-9-15)14-20(28)25-26-21-16-10-4-6-12-18(16)24-22(21)29/h1-13,24,29H,14H2

InChI Key

NRILPLBQIOIBOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=CC=C4F

Origin of Product

United States

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